molecular formula C20H14N2O2 B14309865 2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile CAS No. 114283-32-8

2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B14309865
CAS No.: 114283-32-8
M. Wt: 314.3 g/mol
InChI Key: RQSGZYRKXUHXBE-UHFFFAOYSA-N
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Description

2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzopyrano and pyridine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One efficient method includes the reaction of 2-chloroquinoline-3-carbaldehyde with benzoylacetonitrile and dimedone in the presence of a catalyst such as triethylammonium acetate under microwave irradiation . This method offers high yields and a straightforward workup procedure.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. The absence of metal catalysts and the use of environmentally benign conditions make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyrano and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

Scientific Research Applications

2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]quinoline
  • 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyrazole
  • 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyran

Uniqueness

2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific combination of benzopyrano and pyridine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness .

Properties

CAS No.

114283-32-8

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

2-methoxy-4-phenyl-5H-chromeno[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C20H14N2O2/c1-23-20-15(11-21)18(13-7-3-2-4-8-13)16-12-24-17-10-6-5-9-14(17)19(16)22-20/h2-10H,12H2,1H3

InChI Key

RQSGZYRKXUHXBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2COC3=CC=CC=C3C2=N1)C4=CC=CC=C4)C#N

Origin of Product

United States

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